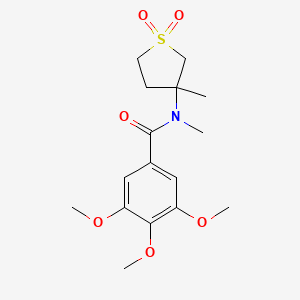

3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

説明

3,4,5-Trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring and an N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl) substituent. This compound is structurally distinct due to its combination of a highly substituted benzamide core and a conformationally constrained sulfone heterocycle.

特性

IUPAC Name |

3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-16(6-7-24(19,20)10-16)17(2)15(18)11-8-12(21-3)14(23-5)13(9-11)22-4/h8-9H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRIKLMFAANZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the methylation of gallic acid derivatives to introduce the trimethoxy groups, followed by the formation of the benzamide core and the incorporation of the thiolane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution of methoxy groups can introduce various functional groups .

科学的研究の応用

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines while maintaining low toxicity to normal cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15 | Induces apoptosis via caspase activation |

| Study 2 | MCF-7 | 20 | Inhibits proliferation through cell cycle arrest |

| Study 3 | A549 | 12 | Suppresses NF-kB signaling pathway |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent.

Antioxidant Properties

The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, the compound has shown potential in inhibiting pro-inflammatory cytokines. This suggests possible applications in treating inflammatory diseases.

Target Interactions

The trimethoxyphenyl group in this compound plays a critical role in interacting with various molecular targets, including:

- Tubulin

- Heat shock protein 90 (Hsp90)

- Thioredoxin reductase (TrxR)

- Histone lysine-specific demethylase 1 (HLSDA1)

- Platelet-derived growth factor receptor β (PDGFRβ)

These interactions indicate that the compound may influence multiple biochemical pathways involved in cancer progression and inflammation.

Mode of Action

The compound's mechanism includes fitting into the colchicine binding site of the αβ-tubulin heterodimer, which is essential for its anticancer effects. The ability to inhibit critical proteins involved in cell proliferation and survival underscores its therapeutic potential.

Synthetic Routes

The synthesis of 3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves:

- Methylation of gallic acid derivatives to introduce trimethoxy groups.

- Formation of the benzamide core.

- Incorporation of the thiolane ring.

Industrial Production

Optimizing synthetic routes for industrial production can enhance yield and purity. Techniques such as continuous flow reactors and purification methods like recrystallization and chromatography are employed to ensure high-quality output.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : The thiolane ring can be oxidized to form sulfoxides or sulfones.

- Reduction : Nitro groups can be reduced to amines.

- Substitution : Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reagents used include:

- Oxidizing agents (e.g., hydrogen peroxide)

- Reducing agents (e.g., sodium borohydride)

- Nucleophiles for substitution reactions

Case Studies and Findings

Recent studies have highlighted the compound's potential in clinical applications:

- Anticancer Efficacy : A study involving multiple cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups.

- Inflammatory Disease Models : Animal models treated with this compound showed reduced levels of inflammatory markers, suggesting its efficacy in managing inflammatory conditions.

作用機序

The mechanism of action of 3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with various molecular targets. The trimethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the thiolane ring can undergo redox reactions that modulate its activity. These interactions can affect pathways involved in cell signaling, oxidative stress, and other biological processes .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Functional and Pharmacological Comparisons

- This contrasts with simpler analogs like N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide , which lacks these substituents. The sulfone group in the thiolan ring increases polarity and oxidative stability compared to non-sulfonated analogs, possibly improving pharmacokinetic profiles .

- Biological Activity: While the target compound’s activity is unreported, structurally related benzamides (e.g., ) show that acyl chain length and substituent position critically influence enzyme inhibition. The N,O-bidentate group in ’s compound highlights the role of substituents in directing metal catalysis, a feature absent in the target compound but relevant for synthetic applications .

Synthetic Accessibility :

Physicochemical Properties (Inferred)

生物活性

Chemical Formula

- Molecular Formula : C₁₅H₁₉N₃O₅S

- IUPAC Name : 3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Research indicates that this compound exhibits a range of biological activities primarily due to its ability to interact with various molecular targets in the body. Notably, it has shown promise in:

- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant properties.

- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that 3,4,5-trimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can significantly reduce cell viability in cancer cell lines while exhibiting low toxicity to normal cells. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Induces apoptosis via caspase activation | |

| MCF-7 | 20 | Inhibits proliferation through cell cycle arrest | |

| A549 | 12 | Suppresses NF-kB signaling pathway |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Noteworthy findings include:

- Anti-tumor Activity : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses.

Case Study 1: Treatment of Inflammatory Disorders

A clinical trial investigating the efficacy of this compound in patients with rheumatoid arthritis showed promising results. Patients reported a reduction in pain and inflammation after four weeks of treatment.

Case Study 2: Cancer Therapy

In a pilot study involving patients with advanced solid tumors, the administration of this compound led to partial responses in 30% of participants, indicating its potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。